Cas no 302842-61-1 (5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine)

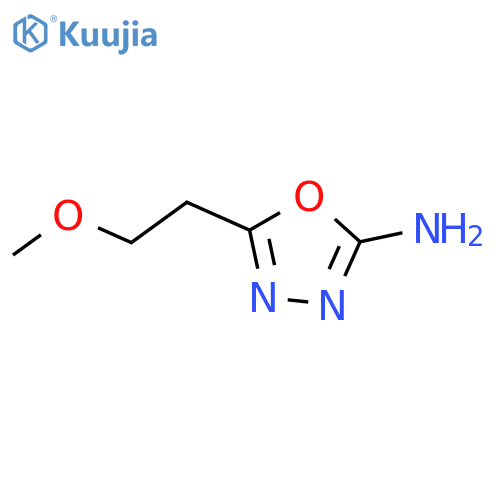

302842-61-1 structure

商品名:5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine

CAS番号:302842-61-1

MF:C5H9N3O2

メガワット:143.143860578537

MDL:MFCD16653329

CID:4643657

PubChem ID:22661075

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

- 1,3,4-Oxadiazol-2-amine, 5-(2-methoxyethyl)-

- F97851

- UHL

- EN300-236673

- AKOS011880510

- DTXSID40627371

- [5-(2-methoxy-ethyl)-[1,3,4]oxadiazol-2-yl]-amine

- NOHAGGWBLILEEG-UHFFFAOYSA-N

- SCHEMBL6435521

- 302842-61-1

- F2158-1604

- 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine

-

- MDL: MFCD16653329

- インチ: 1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)

- InChIKey: NOHAGGWBLILEEG-UHFFFAOYSA-N

- ほほえんだ: O1C(CCOC)=NN=C1N

計算された属性

- せいみつぶんしりょう: 143.069476538g/mol

- どういたいしつりょう: 143.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 74.2Ų

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-236673-2.5g |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95% | 2.5g |

$1509.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143502-100mg |

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 97% | 100mg |

¥2413.00 | 2024-08-02 | |

| TRC | M139295-10mg |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F2158-1604-1g |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95%+ | 1g |

$701.0 | 2023-09-06 | |

| Life Chemicals | F2158-1604-10g |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95%+ | 10g |

$3005.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143502-1g |

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 97% | 1g |

¥9084.00 | 2024-08-02 | |

| Life Chemicals | F2158-1604-0.25g |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95%+ | 0.25g |

$345.0 | 2023-09-06 | |

| Life Chemicals | F2158-1604-0.5g |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95%+ | 0.5g |

$490.0 | 2023-09-06 | |

| TRC | M139295-50mg |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 50mg |

$ 185.00 | 2022-06-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB2158-1604-250mg |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |

302842-61-1 | 95%+ | 250mg |

¥2530.00 | 2023-09-15 |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

302842-61-1 (5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 81216-14-0(7-bromohept-1-yne)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬